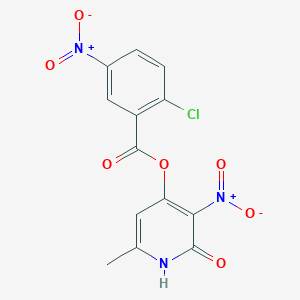

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

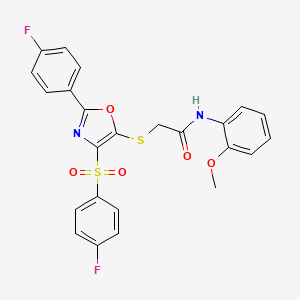

The compound “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-5-nitrobenzoate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two nitro groups, which are functional groups consisting of one nitrogen atom and two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the nitro groups, and the benzoate ester. The presence of these functional groups would likely confer specific chemical properties to the molecule, such as reactivity, polarity, and acidity/basicity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the nitro groups could potentially undergo reduction reactions, and the ester could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro groups and the polar ester could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Chemistry of Thienopyridines

In the study "Chemistry of thienopyridines. XXXIII. Synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines from the N-oxide†" by Klemm et al. (1985), the authors discuss the synthetic routes and chemical reactions of thienopyridines, which are structurally related to the compound . This research is significant for understanding the chemical behavior and potential applications of pyridine derivatives in various fields including pharmaceuticals and materials science (Klemm et al., 1985).

Luminescent Properties of Lanthanide Complexes

Petoud et al. (1997) in "Luminescent Properties of Lanthanide Nitrato Complexes with Substituted Bis(benzimidazolyl)pyridines." studied the luminescent properties of lanthanide complexes involving pyridine derivatives. This research is relevant for understanding the photophysical properties of pyridine-based compounds, which could have implications in the development of luminescent materials and sensors (Petoud et al., 1997).

Cytotoxic Properties of Silver(I) Complex

The study "Synthesis, Crystal Structure, and Cytotoxic Property of (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I)" by Wang and Shi (2011) investigates a silver(I) complex involving pyridine and nitrobenzoate ligands. This research contributes to understanding the potential biomedical applications of such compounds, particularly in areas like anticancer therapy (Wang & Shi, 2011).

Nitric Oxide Generation from Nitrobenzo[a]pyrene

Fukuhara et al. (2001) in their study "Photochemical generation of nitric oxide from 6-nitrobenzo[a]pyrene." explored the generation of nitric oxide from a nitrobenzo[a]pyrene compound under light irradiation. This research is pertinent for its potential applications in the development of novel nitric oxide donors, which have diverse applications in medicine and chemistry (Fukuhara et al., 2001).

Synthesis of New Pyrazolopyridines

In "Synthesis of Some New Pyrazolopyridines, Pyrazolothienopyridines, Pyrazolopyridothienopyrimidines and Pyrazolopyridothienotriazines," Ghattas et al. (2003) discuss the synthesis of various pyrazolopyridines. This study contributes to the broader understanding of the chemical synthesis and potential applications of pyridine derivatives in fields like organic synthesis and drug design (Ghattas et al., 2003).

Propiedades

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)8-5-7(16(20)21)2-3-9(8)14/h2-5H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDLIKNWBXBTEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-5-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)

![5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2595176.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)

![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)

![3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2595187.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2595191.png)

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2595192.png)